molecular formula C27H27N3O4S3 B1684266 (2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate CAS No. 1427450-47-2

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate

Cat. No. B1684266
M. Wt: 553.7 g/mol
InChI Key: JXUCXXZZKSMBOJ-KPJFUTMLSA-M
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Description

Potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance
YM-01 Tosylate is a potent antitumor agent, selectively targeting cancer cells and overcoming tamoxifen resistance.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

Compounds with a thiazolidinone ring have been synthesized and evaluated for their anticonvulsant activities. For example, a study conducted by Faizi et al. (2017) on novel 4-thiazolidinone derivatives demonstrated considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. These compounds, due to their binding affinity to benzodiazepine receptors, exhibited significant sedative-hypnotic activity without impairing learning and memory in experimental conditions, indicating the potential for central nervous system applications (Faizi et al., 2017).

Photodynamic Therapy for Cancer Treatment

Research on benzothiazole derivatives has explored their use in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzothiazole derivative groups, showing high singlet oxygen quantum yield. These properties make them suitable as Type II photosensitizers in PDT, indicating a promising application in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

The synthesis of benzimidazole derivatives with thiazolidinone and benzothiazole moieties has also been explored for their anticancer activities. For instance, Refaat (2010) reported the synthesis of various 2-substituted benzimidazoles that exhibited antitumor activity against several human cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Refaat, 2010).

Molecular Structure and Tautomerism

The crystal structure and tautomerism of compounds containing benzothiazole and thiazolidinone moieties have been studied to understand their chemical behavior better. Li et al. (2014) distinguished tautomers in the crystal structure of a related compound, contributing to the understanding of its chemical properties and reactivity (Li, Bond, Johansson, & van de Streek, 2014).

properties

IUPAC Name

(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N3OS2.C7H8O3S/c1-4-23-17(13-14-9-7-8-12-21(14)2)26-18(19(23)24)20-22(3)15-10-5-6-11-16(15)25-20;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b20-18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUCXXZZKSMBOJ-KPJFUTMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=CC=CC=[N+]2C)SC(=C3N(C4=CC=CC=C4S3)C)C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1/C(=C/C2=CC=CC=[N+]2C)/S/C(=C/3\N(C4=CC=CC=C4S3)C)/C1=O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Z)-((E)-3-ethyl-5-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-4-oxothiazolidin-2-ylidene)Methyl)-1-Methylpyridin-1-iuM 4-Methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Reactant of Route 3
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Reactant of Route 4
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Reactant of Route 5
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate
Reactant of Route 6
(2Z,5E)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;4-methylbenzenesulfonate

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